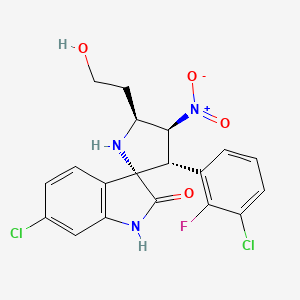

MDM2-p53-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H16Cl2FN3O4 |

|---|---|

Molecular Weight |

440.2 g/mol |

IUPAC Name |

(3S,3'S,4'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2-hydroxyethyl)-4'-nitrospiro[1H-indole-3,2'-pyrrolidine]-2-one |

InChI |

InChI=1S/C19H16Cl2FN3O4/c20-9-4-5-11-14(8-9)23-18(27)19(11)15(10-2-1-3-12(21)16(10)22)17(25(28)29)13(24-19)6-7-26/h1-5,8,13,15,17,24,26H,6-7H2,(H,23,27)/t13-,15-,17+,19+/m0/s1 |

InChI Key |

BCYLXZFAOBUCCN-VGDUNAEUSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)F)[C@H]2[C@@H]([C@@H](N[C@]23C4=C(C=C(C=C4)Cl)NC3=O)CCO)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C2C(C(NC23C4=C(C=C(C=C4)Cl)NC3=O)CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MDM2-p53 Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "MDM2-p53-IN-18." Therefore, this guide will provide a comprehensive overview of the mechanism of action of well-characterized small molecule inhibitors of the MDM2-p53 interaction, which is presumed to be the class to which this compound belongs. The data and protocols presented are representative of this class of inhibitors.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity. In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and senescence, thereby preventing the proliferation of damaged cells.[1][2][3] The activity of p53 is tightly regulated by the murine double minute 2 (MDM2) oncoprotein.[1][4] MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This creates a negative feedback loop, as p53 itself transcriptionally upregulates MDM2.

In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2. This has led to the development of a therapeutic strategy aimed at disrupting the MDM2-p53 interaction with small molecule inhibitors. By blocking this interaction, these inhibitors stabilize and activate p53, restoring its tumor-suppressive functions and leading to the selective elimination of cancer cells.

Core Mechanism of Action

The primary mechanism of action of MDM2-p53 inhibitors is the competitive antagonism of the MDM2-p53 protein-protein interaction. Small molecule inhibitors are designed to mimic the key p53 residues—primarily Phe19, Trp23, and Leu26—that insert into a hydrophobic pocket on the surface of MDM2. By occupying this pocket, the inhibitors prevent MDM2 from binding to p53.

This disruption leads to a cascade of downstream events:

-

p53 Stabilization and Accumulation: Freed from MDM2-mediated degradation, p53 protein levels rise significantly within the cell.

-

Transcriptional Activation: Accumulated p53 translocates to the nucleus and activates the transcription of its target genes.

-

Cell Cycle Arrest: Key among the p53 target genes is CDKN1A, which encodes the protein p21. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

-

Apoptosis Induction: p53 also transcriptionally activates pro-apoptotic genes, such as BAX (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis). The products of these genes lead to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Quantitative Data for Representative MDM2-p53 Inhibitors

The following tables summarize key quantitative data for well-characterized MDM2-p53 inhibitors, providing a benchmark for the potency and cellular activity of this class of compounds.

| Compound | MDM2 Binding Affinity (IC50/Ki/Kd) | Reference(s) |

| Nutlin-3a | IC50: 88 nM | |

| Idasanutlin | IC50: 6 nM | |

| Milademetan | IC50: 5.57 nM | |

| RG7388 | IC50: 6 nM | |

| MI-63 | Ki: 36 nM | |

| SP-141 | Ki: 28 nM |

| Compound | Cellular Potency (IC50 for cell growth inhibition) | Cell Line(s) | Reference(s) |

| Nutlin-3a | 1–2 µM | SJSA-1, HCT116, RKO | |

| Idasanutlin | Not specified | Not specified | |

| Milademetan | Not specified | Not specified | |

| RG7388 | ~30 nM (average) | Various p53 wild-type cell lines | |

| MI-63 | ~1 µM | Cancer cell lines with wild-type p53 |

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction

This assay is a robust, high-throughput method for quantifying the inhibition of the MDM2-p53 interaction in a biochemical setting.

Principle: The assay measures the proximity of two fluorophore-labeled binding partners. A donor fluorophore (e.g., Europium cryptate) is conjugated to one partner (e.g., MDM2), and an acceptor fluorophore (e.g., Cy5 or a proprietary acceptor) is conjugated to the other (e.g., a p53-derived peptide). When the two partners interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation of the donor. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Materials:

-

Recombinant human MDM2 protein (e.g., amino acids 2-188) tagged with a C-terminal biotin moiety.

-

Europium-labeled streptavidin (donor).

-

Cy5-labeled p53-derived peptide (e.g., Cy5-TFSDLWKLL, corresponding to p53 amino acids 18-26) (acceptor).

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).

-

Test compounds (MDM2-p53 inhibitors).

-

384-well low-volume microplates.

-

A microplate reader capable of time-resolved fluorescence detection.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of biotinylated MDM2 and Europium-labeled streptavidin to each well.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for the binding of streptavidin to the biotinylated MDM2.

-

Add the Cy5-labeled p53 peptide to each well to initiate the binding reaction.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the fluorescence emission at the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm) after excitation at the donor excitation wavelength (e.g., 340 nm).

-

Calculate the ratio of the acceptor to donor fluorescence signals.

-

Plot the signal ratio against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis for p53, p21, and Bax Upregulation

This method is used to assess the cellular effects of MDM2-p53 inhibitors by measuring the levels of p53 and its downstream target proteins.

Materials:

-

Cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1).

-

Cell culture medium and supplements.

-

Test compound (MDM2-p53 inhibitor).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against p53, p21, Bax, and a loading control (e.g., β-actin or GAPDH).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the MDM2-p53 inhibitor for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

MDM2-p53 Signaling Pathway and Inhibition

Caption: MDM2-p53 signaling pathway and the mechanism of its inhibition.

Experimental Workflow for TR-FRET Assay

Caption: Workflow for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Logical Relationship of Inhibitor Action to Cellular Outcomes

Caption: Logical flow from inhibitor binding to cellular outcomes.

References

The Discovery and Synthesis of MDM2-p53 Inhibitor Nutlin-3a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Nutlin-3a, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Nutlin-3a has been instrumental as a chemical probe to study the p53 signaling pathway and serves as a lead compound in the development of anticancer therapeutics.

Discovery of Nutlin-3a: A Landmark in p53-Targeted Therapy

The discovery of Nutlin-3a by Vassilev and colleagues at Hoffmann-La Roche represents a significant milestone in the field of cancer therapy. It was identified through a high-throughput screening campaign aimed at discovering small molecules that could disrupt the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2.[1]

The screening process involved a sophisticated, cell-based assay designed to detect the inhibition of the p53-MDM2 interaction.[2] This was followed by medicinal chemistry optimization of the initial hits, which led to the identification of the Nutlin family of compounds. Nutlin-3a emerged as the active enantiomer with potent MDM2-binding affinity and the ability to activate the p53 pathway in cancer cells harboring wild-type p53.[1]

The following diagram illustrates a generalized workflow for the discovery of MDM2-p53 interaction inhibitors like Nutlin-3a.

The MDM2-p53 Signaling Pathway and Mechanism of Action of Nutlin-3a

The p53 tumor suppressor protein plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[3] In unstressed cells, p53 levels are kept low through a negative feedback loop involving its principal inhibitor, MDM2. MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[1]

In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2. Nutlin-3a acts by competitively binding to the p53-binding pocket of MDM2. This binding event physically blocks the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 then transcriptionally activate its downstream target genes, such as CDKN1A (p21), PUMA, and BAX, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells.

The following diagram illustrates the MDM2-p53 signaling pathway and the mechanism of action of Nutlin-3a.

Synthesis of Nutlin-3a

The chemical synthesis of Nutlin-3a involves a multi-step process. A common approach to synthesizing the imidazoline core of Nutlin derivatives starts from a vicinal diamine with the required erythro-configuration. The following diagram outlines a representative synthetic route to Nutlin-3a.

Detailed Synthetic Protocol (Representative)

The following is a representative, multi-step protocol for the synthesis of Nutlin-3a, compiled from established synthetic strategies.

Step 1: Synthesis of the cis-Imidazoline Core

-

To a solution of the appropriate erythro-diamine (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), add the corresponding aldehyde (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for a specified period, often overnight, to facilitate the formation of the imidazoline ring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired cis-imidazoline intermediate.

Step 2: Acylation and Coupling

-

The purified cis-imidazoline (1 equivalent) is dissolved in an anhydrous aprotic solvent like CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

Triethylamine (Et₃N) (2-3 equivalents) is added to the solution, followed by the dropwise addition of a solution of the desired acylating agent, such as an activated piperazinone derivative (1.2 equivalents).

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction mixture is then washed sequentially with aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to afford the final product, Nutlin-3a.

Quantitative Biological Data

The biological activity of Nutlin-3a has been extensively characterized in numerous studies. The following tables summarize key quantitative data, including its binding affinity for MDM2 and its cytotoxic effects on various cancer cell lines.

Table 1: Binding Affinity of Nutlin-3a for MDM2

| Assay Type | Value | Reference |

| IC50 | 90 nM | |

| Ki | 36 nM |

Table 2: IC50 Values of Nutlin-3a in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | Wild-type | 28.03 ± 6.66 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77 ± 4.27 | |

| U87MG | Glioblastoma | Wild-type | ~10 (at 96h) | |

| T98G | Glioblastoma | Mutant | >20 (at 96h) | |

| Saos-2 | Osteosarcoma | Null | >50 | |

| U-2 OS | Osteosarcoma | Wild-type | ~2-10 | |

| OSA | Osteosarcoma (MDM2 amplified) | Wild-type | 0.527 ± 0.131 | |

| T778 | Osteosarcoma (MDM2 amplified) | Wild-type | 0.658 ± 0.138 | |

| SKOV3 | Ovarian Cancer | Null | 38 | |

| TOV21G | Ovarian Clear Cell Carcinoma | Wild-type | 14 | |

| OVAS | Ovarian Clear Cell Carcinoma | Wild-type | 25 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Nutlin-3a.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Nutlin-3a on the viability and proliferation of cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Nutlin-3a stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Nutlin-3a in complete medium. Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of Nutlin-3a (e.g., 0.5-50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO in the Nutlin-3a-treated wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the Nutlin-3a concentration to determine the IC50 value.

Western Blot Analysis for p53 and p21 Activation

This protocol is used to detect the stabilization of p53 and the upregulation of its downstream target, p21, following Nutlin-3a treatment.

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

Nutlin-3a stock solution (in DMSO)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Nutlin-3a (e.g., 10 µM) or DMSO for the desired time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (β-actin or GAPDH) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

MDM2-p53 Interaction Assay (Competitive ELISA)

This protocol is used to quantify the ability of Nutlin-3a to inhibit the binding of p53 to MDM2 in a competitive format.

Materials:

-

96-well high-binding ELISA plate

-

Recombinant human MDM2 protein

-

Recombinant human p53 protein (biotinylated or with a tag for detection)

-

Nutlin-3a

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP (if using biotinylated p53)

-

TMB substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with recombinant MDM2 protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate with wash buffer and block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.

-

Competitive Binding: Prepare a mixture of a fixed concentration of biotinylated p53 and serial dilutions of Nutlin-3a in assay buffer. Add this mixture to the MDM2-coated wells. Include controls with no inhibitor (maximum binding) and no p53 (background).

-

Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

-

Detection: Wash the plate and add Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: The signal will be inversely proportional to the concentration of Nutlin-3a. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Nutlin-3a has proven to be an invaluable tool for elucidating the intricacies of the MDM2-p53 signaling pathway. Its discovery validated the feasibility of targeting protein-protein interactions with small molecules for therapeutic benefit. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research in this critical area of cancer drug discovery and development. The continued exploration of MDM2-p53 inhibitors, inspired by the success of Nutlin-3a, holds great promise for the future of personalized cancer medicine.

References

Unveiling the Binding Affinity of a Novel MDM2 Inhibitor: A Technical Overview of MDM2-p53-IN-18

For Immediate Release

This technical guide provides an in-depth analysis of MDM2-p53-IN-18, a recently identified inhibitor of the MDM2-p53 protein-protein interaction. Developed for researchers, scientists, and drug development professionals, this document consolidates the available quantitative data, outlines the experimental methodologies used for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Core Findings: Binding Affinity of this compound

This compound, also identified as Compound A-7b, has been characterized as an inhibitor of the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. While a specific dissociation constant (Kd) or inhibition constant (Ki) has not been publicly reported, its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

| Compound Name | Alias | Target | Assay Type | Reported IC50 |

| This compound | Compd A-7b | MDM2-p53 Interaction | Biochemical Assay | Not explicitly stated in public documents |

Experimental Protocols

The characterization of this compound and related compounds involves biochemical assays designed to measure the inhibition of the MDM2-p53 interaction directly. The foundational methodology is detailed in the patent literature describing this class of inhibitors[1].

MDM2-p53 Interaction Inhibition Assay

This biochemical assay is designed to quantify the ability of a test compound to disrupt the binding of p53 to MDM2.

Materials and Reagents:

-

Test Compounds: Including this compound, serially diluted in 100% DMSO.

-

Assay Buffer: Specific composition not detailed, but typically a buffered saline solution (e.g., PBS or TBS) with a non-ionic detergent (e.g., Tween-20) and a blocking agent (e.g., BSA).

-

GST-MDM2 protein: Recombinant MDM2 protein (amino acids 23-117) fused to a Glutathione S-transferase (GST) tag.

-

Biotinylated p53 peptide: A synthetic peptide encompassing amino acids 16-27 of the wild-type human p53 protein, with a biotin label.

-

Detection Reagents: A system to detect the proximity of the GST and biotin tags, such as an AlphaScreen™ or HTRF® assay. For example, using streptavidin-coated donor beads and anti-GST-coated acceptor beads.

-

Microplates: 96-well or 384-well white OptiPlates suitable for luminescence-based assays.

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in 100% DMSO.

-

Assay Plate Preparation: 15 µL of the diluted compound in 20% DMSO is added to the wells of a white OptiPlate-96[1].

-

Protein-Peptide Incubation: A master mix containing 5 nM GST-MDM2 protein and 20 nM biotinylated p53 peptide is prepared in assay buffer[1]. This mixture is then added to the wells containing the test compound.

-

Incubation: The plate is incubated to allow the protein-peptide interaction and the inhibitory action of the compound to reach equilibrium. The exact incubation time and temperature are critical parameters that would be optimized for the specific assay.

-

Detection: Detection reagents (e.g., AlphaScreen™ beads) are added to the wells. After another incubation period in the dark, the signal is read on a suitable plate reader. The signal generated is proportional to the extent of the MDM2-p53 interaction.

-

Data Analysis: The raw data is normalized to controls (no inhibitor and no protein) and the percent inhibition is calculated. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model, such as a four-parameter logistic equation.

Visualizing the Molecular Landscape

To better understand the context and methodology, the following diagrams illustrate the core signaling pathway and the experimental workflow.

Caption: The MDM2-p53 signaling pathway and the point of intervention for this compound.

Caption: A generalized workflow for determining the in vitro binding affinity of MDM2-p53 inhibitors.

References

The Small Molecule MDM2-p53-IN-18: A Technical Guide to Studying p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MDM2-p53-IN-18, a potent small molecule inhibitor of the MDM2-p53 protein-protein interaction, as a tool for investigating the reactivation of the p53 tumor suppressor pathway. As specific data for a compound named "this compound" is not publicly available, this document utilizes the well-characterized and structurally similar MDM2 inhibitor, Nutlin-3a , as a representative model to detail the principles, experimental applications, and expected outcomes.

Introduction: The Critical MDM2-p53 Axis

The tumor suppressor protein p53 is a crucial regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1] Its inactivation is a hallmark of many cancers. In tumors with wild-type p53, its function is often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation, effectively silencing its tumor-suppressive functions.[3]

Small molecule inhibitors that disrupt the MDM2-p53 interaction are invaluable tools for cancer research and therapeutic development. By occupying the p53-binding pocket on MDM2, these inhibitors stabilize p53, leading to its accumulation and the activation of downstream signaling pathways that can induce apoptosis or cell cycle arrest in cancer cells.[4]

Mechanism of Action

This compound, exemplified by Nutlin-3a, acts as a competitive inhibitor of the MDM2-p53 interaction. It mimics the key amino acid residues of p53 that are essential for binding to a deep hydrophobic pocket on the surface of MDM2. By binding to this pocket, the inhibitor physically blocks the association of p53 with MDM2. This prevents MDM2-mediated ubiquitination and degradation of p53, leading to a rapid accumulation of functional p53 protein within the cell. The reactivated p53 can then translocate to the nucleus, bind to the promoter regions of its target genes, and initiate a transcriptional program that results in cell cycle arrest, senescence, or apoptosis.[4]

Caption: Mechanism of p53 reactivation by this compound.

Quantitative Data

The efficacy of MDM2-p53 inhibitors is typically quantified by their binding affinity to MDM2 and their cellular potency in inducing growth inhibition in cancer cell lines.

Table 1: Binding Affinity of Nutlin-3a to MDM2

| Parameter | Value | Reference |

| IC50 | 90 nM | |

| Ki | 0.15 ± 0.01 µM |

Table 2: Cellular Potency (IC50) of Nutlin-3a in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | Wild-Type | 28.03 ± 6.66 | |

| U87MG | Glioblastoma | Wild-Type | Dose-dependent reduction at 96h | |

| T98G | Glioblastoma | Mutant | No significant decrease | |

| MDA-MB-468 | Breast Cancer | Wild-Type | 21.77 ± 4.27 | |

| OSA | Osteosarcoma | Wild-Type | 0.527 ± 0.131 | |

| T778 | Osteosarcoma | Wild-Type | 0.658 ± 0.138 | |

| U2OS | Osteosarcoma | Wild-Type | 1.024 ± 0.485 | |

| SaOS-2 | Osteosarcoma | Null | Not reached |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are key experimental protocols based on the use of Nutlin-3a.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or Nutlin-3a) and a vehicle control (e.g., DMSO). Incubate for 48-96 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical cell viability (MTT) assay.

Western Blot Analysis for p53 Pathway Activation

This technique is used to detect changes in the protein levels of p53 and its downstream targets.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

p53 (1:1000, Cell Signaling)

-

MDM2 (1:1000, Cell Signaling)

-

p21 (1:1000, Cell Signaling)

-

β-actin (1:1000, Cell Signaling, as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:3000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Confirm Disruption of MDM2-p53 Interaction

Co-IP is used to study protein-protein interactions. In this context, it can demonstrate that this compound disrupts the binding of endogenous p53 to MDM2.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against MDM2 or p53 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p53 and MDM2 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the treated sample indicates disruption of the interaction.

p53 Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of reactivated p53 to induce the transcription of its target genes.

Protocol:

-

Cell Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid (containing p53 binding sites) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control.

-

Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using the luciferase assay lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System, Promega).

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates p53 transcriptional activation.

Expected Outcomes and Interpretation

-

Cell Viability: A dose-dependent decrease in cell viability is expected in cancer cells with wild-type p53, while cells with mutant or null p53 should be significantly less sensitive.

-

Protein Expression: Western blot analysis should show an accumulation of p53 protein and an increase in the levels of its downstream targets, such as p21 and MDM2 (as MDM2 is also a transcriptional target of p53).

-

MDM2-p53 Interaction: Co-IP experiments should demonstrate a reduced amount of p53 co-immunoprecipitating with MDM2 (and vice versa) in cells treated with the inhibitor, confirming the disruption of their interaction.

-

p53 Transcriptional Activity: A significant increase in luciferase reporter activity is expected in inhibitor-treated cells, indicating that the stabilized p53 is transcriptionally active.

-

Cell Cycle and Apoptosis: Flow cytometry analysis is expected to show an increase in the G1 and/or G2/M phases of the cell cycle and an increase in the sub-G1 population, indicative of apoptosis, in wild-type p53 cells.

Caption: Logical workflow for evaluating MDM2-p53 inhibitors.

Conclusion

This compound, as exemplified by Nutlin-3a, represents a powerful chemical tool for the study of p53 biology. Its ability to specifically reactivate latent p53 in a non-genotoxic manner allows researchers to dissect the downstream consequences of p53 activation in various cellular contexts. This technical guide provides a framework for utilizing such inhibitors, from understanding their mechanism of action to applying detailed experimental protocols for their characterization. The presented data and methodologies should serve as a valuable resource for scientists in academic research and in the pharmaceutical industry who are focused on oncology drug discovery and the development of novel cancer therapeutics targeting the p53 pathway.

References

An In-depth Technical Guide to the Core Properties of MDM2-p53 Small Molecule Inhibitors

Disclaimer: This guide provides a detailed overview of the basic properties of small molecule inhibitors targeting the MDM2-p53 interaction. While the prompt specified "IN-18," a well-documented inhibitor with this designation could not be readily identified in scientific literature. Therefore, this document utilizes the potent and selective inhibitor MI-219 as a representative example to illustrate the core characteristics, experimental evaluation, and mechanism of action for this class of compounds.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair, earning it the moniker "guardian of the genome."[1] In many cancers where p53 remains non-mutated (wild-type), its tumor-suppressive functions are often abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the proteasome.[2] Overexpression of MDM2 is a common feature in various human cancers, leading to p53 inactivation and promoting tumor survival.[2]

Small molecule inhibitors designed to disrupt the MDM2-p53 protein-protein interaction represent a promising non-genotoxic therapeutic strategy. By binding to the p53-binding pocket of MDM2, these inhibitors block the interaction, leading to the stabilization and activation of p53, which can in turn induce cell cycle arrest or apoptosis in cancer cells.

Core Properties of MI-219: A Representative MDM2-p53 Inhibitor

MI-219 is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. It was designed to mimic the key interactions of the p53 peptide within the hydrophobic cleft of MDM2.

Mechanism of Action

MI-219 competitively binds to the p53-binding pocket on the MDM2 protein. This steric hindrance prevents MDM2 from binding to p53, thereby disrupting the negative regulatory loop. The dissociation of the MDM2-p53 complex leads to the stabilization and accumulation of p53 protein in the nucleus. Activated p53 can then function as a transcription factor, upregulating the expression of its target genes, including the cell cycle inhibitor p21 and pro-apoptotic proteins like PUMA and Bax, ultimately leading to cell cycle arrest and/or apoptosis in tumor cells with wild-type p53.

Data Presentation: Biochemical and Cellular Properties of MI-219

The following tables summarize the key quantitative data for MI-219, highlighting its potency and selectivity.

| Parameter | Value | Method | Reference |

| Binding Affinity (Ki) to MDM2 | 5 nM | Biochemical Assay | |

| Binding Affinity (Ki) to MDMX | >50 µM | Biochemical Assay | |

| Selectivity (MDMX/MDM2) | >10,000-fold | ||

| Oral Bioavailability | High | In vivo studies |

Table 1: Biochemical Properties of MI-219. This table summarizes the binding affinity and selectivity of MI-219.

| Cell Line | p53 Status | IC50 | Assay | Reference |

| SJSA-1 (Osteosarcoma) | Wild-type | 0.09 µM | Cell Growth Assay | |

| LNCaP (Prostate Cancer) | Wild-type | 0.23 µM | Cell Growth Assay | |

| 22Rv1 (Prostate Cancer) | Wild-type | 0.17 µM | Cell Growth Assay | |

| PC-3 (Prostate Cancer) | Null | > 25 µM | Cell Growth Assay | |

| SAOS-2 (Osteosarcoma) | Null | > 25 µM | Cell Growth Assay |

Table 2: Cellular Activity of MI-219. This table shows the half-maximal inhibitory concentration (IC50) of MI-219 in various cancer cell lines, demonstrating its selectivity for cells with wild-type p53.

Visualizing the Pathway and Mechanism

The MDM2-p53 Signaling Pathway

Caption: The MDM2-p53 autoregulatory feedback loop.

Mechanism of Action of MI-219

Caption: MI-219 blocks the MDM2-p53 interaction, leading to p53 activation.

Key Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of an inhibitor to MDM2 by measuring the disruption of the MDM2-p53 peptide interaction.

-

Principle: A small, fluorescently labeled p53-derived peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, the complex tumbles more slowly, increasing the polarization. An inhibitor that competes with the peptide for binding to MDM2 will displace the fluorescent peptide, causing a decrease in polarization.

-

Protocol Outline:

-

Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53 peptide (e.g., TAMRA-p53), assay buffer, and the test compound (e.g., MI-219).

-

Procedure: a. In a 384-well microplate, add a fixed concentration of MDM2 and the fluorescent p53 peptide to the assay buffer. b. Add serial dilutions of the test compound. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (excess unlabeled p53 peptide). c. Incubate the plate at room temperature to reach binding equilibrium. d. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat change upon binding of a small molecule to a protein, allowing for the determination of thermodynamic parameters of the interaction.

-

Principle: ITC measures the heat released or absorbed during a binding event. By titrating the inhibitor into a solution containing the target protein, a binding isotherm can be generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) can be determined.

-

Protocol Outline:

-

Sample Preparation: Prepare solutions of recombinant MDM2 protein and the inhibitor in the same buffer to minimize heat of dilution effects.

-

ITC Experiment: a. Load the MDM2 solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe. b. Perform a series of small injections of the inhibitor into the MDM2 solution while monitoring the heat change. c. A control experiment titrating the inhibitor into buffer alone should be performed to determine the heat of dilution.

-

Data Analysis: Integrate the heat flow peaks and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

Western Blotting for p53 and p21 Activation

This method is used to confirm the mechanism of action of the inhibitor in a cellular context by detecting the stabilization of p53 and the upregulation of its downstream target, p21.

-

Principle: Cells are treated with the inhibitor, and cell lysates are subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane and probed with specific antibodies against p53, p21, and a loading control (e.g., β-actin).

-

Protocol Outline:

-

Cell Culture and Treatment: Seed cancer cells with wild-type p53 (e.g., SJSA-1) and treat with various concentrations of the inhibitor for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with primary antibodies against p53, p21, and a loading control. c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Compare the protein levels in treated samples to the vehicle control to assess the induction of p53 and p21.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the inhibitor's cytotoxic or cytostatic effects.

-

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat with a range of inhibitor concentrations for a specified period (e.g., 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow

Caption: A typical workflow for the preclinical evaluation of MDM2-p53 inhibitors.

Conclusion

Small molecule inhibitors of the MDM2-p53 interaction, such as MI-219, hold significant promise as a targeted therapy for cancers that retain wild-type p53. Their ability to reactivate the body's natural tumor suppression mechanisms offers a powerful and potentially less toxic alternative to traditional chemotherapy. The in-depth characterization of these inhibitors through a combination of biochemical and cellular assays is crucial for their development and clinical translation. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to evaluate the core properties of novel MDM2-p53 inhibitors.

References

An In-Depth Technical Guide to Investigating the MDM2-p53 Interaction with MDM2-p53-IN-18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MDM2-p53-IN-18, a potent inhibitor of the MDM2-p53 protein-protein interaction. This document details the core mechanism of action, provides quantitative data for its activity, and outlines detailed experimental protocols for its characterization. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of the critical MDM2-p53 signaling pathway, a key axis in cancer biology.

Introduction: The Critical MDM2-p53 Axis

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity.[1] In response to cellular stress signals such as DNA damage or oncogene activation, p53 can trigger cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1] The activity of p53 is tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[1] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[2]

In many human cancers where p53 remains wild-type, the overexpression of MDM2 effectively abrogates p53's tumor-suppressive functions, promoting uncontrolled cell growth and survival. Consequently, the inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 in these malignancies. Small molecule inhibitors that occupy the p53-binding pocket on MDM2 can prevent this interaction, leading to p53 stabilization, accumulation, and the induction of downstream anti-proliferative pathways.

This compound belongs to a class of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives designed to potently and selectively disrupt the MDM2-p53 interaction. This guide will focus on the technical aspects of using this inhibitor for research purposes.

This compound: Mechanism of Action and Quantitative Data

This compound, also known as Compound A-7b, is a specific inhibitor of the MDM2-p53 interaction. Its mechanism of action involves binding to the hydrophobic pocket on the surface of the MDM2 protein that normally accommodates the transactivation domain of p53. By occupying this pocket, this compound competitively inhibits the binding of p53 to MDM2, thereby preventing its degradation. This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes, such as p21, which in turn mediates cell cycle arrest.

Quantitative Data

The following table summarizes the available quantitative data for a representative compound from the same chemical series as this compound, as detailed in patent WO2015155332A1. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Assay Method | Reference |

| IC50 (MDM2-p53 Interaction) | 37 µM (racemic mixture) | Biochemical Assay |

Note: The provided IC50 value is for a racemic mixture of a closely related spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one. Further optimization of this scaffold has led to compounds with significantly improved potency. Researchers should consult the specific datasheet for the lot of this compound being used for precise quantitative values.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro Binding Affinity Assessment: Fluorescence Polarization (FP) Assay

This assay quantitatively measures the ability of this compound to disrupt the interaction between MDM2 and a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53 peptide (e.g., FAM-p53 peptide)

-

Assay Buffer (e.g., PBS, 0.01% Tween-20)

-

This compound

-

384-well, low-volume, black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).

-

Add the MDM2 protein solution to each well to a final concentration that gives an optimal assay window.

-

Add the fluorescently labeled p53 peptide solution to each well at a concentration typically at or below its Kd for MDM2.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

-

Calculate the IC50 value by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Mechanism of Action: Western Blot for p53 and p21 Stabilization

This experiment confirms that this compound stabilizes p53 and induces its downstream target, p21, in a cellular context.

Materials:

-

Cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 8, 16, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the dose-dependent effect of this compound on p53, p21, and MDM2 protein levels relative to the loading control.

Cellular Potency Assessment: Cell Proliferation Assay (MTS/WST-1)

This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line with wild-type p53

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTS or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a period of 48 to 72 hours.

-

Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Target Engagement in Cells: Co-Immunoprecipitation (Co-IP)

This experiment confirms that this compound disrupts the interaction between endogenous MDM2 and p53 proteins within the cell.

Materials:

-

Cancer cell line with wild-type p53

-

This compound and DMSO

-

Co-IP lysis buffer (non-denaturing)

-

Antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents as described in section 3.2.

Procedure:

-

Treat cells with this compound or DMSO for a specified time.

-

Lyse the cells with Co-IP lysis buffer and collect the supernatant after centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the immunoprecipitated samples by Western blotting for the co-precipitated protein (e.g., probe for p53 if MDM2 was immunoprecipitated).

-

A decrease in the amount of co-precipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.

Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for investigating this compound.

Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a valuable tool for researchers investigating the intricacies of the MDM2-p53 signaling pathway. Its ability to specifically inhibit this critical protein-protein interaction allows for the controlled reactivation of p53, providing a powerful method to study the downstream consequences in various cellular contexts. The detailed protocols and data presented in this guide are intended to serve as a foundational resource for scientists and drug development professionals, enabling robust and reproducible experimental design. Further investigation into this and similar compounds holds significant promise for the development of novel cancer therapeutics.

References

A Technical Guide to Preliminary Studies of MDM2-p53 Inhibitors in Cancer Cell Lines

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The interaction between the E3 ubiquitin ligase Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53 is a critical node in cancer pathogenesis. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53 and subsequently allowing for uncontrolled cell proliferation and survival. The development of small molecule inhibitors that disrupt the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53's tumor-suppressive functions. This technical guide provides a comprehensive overview of the preclinical evaluation of representative MDM2-p53 inhibitors—Idasanutlin, Milademetan, and Nutlin-3a—in various cancer cell lines. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathway and experimental workflows.

Note: Initial searches for "MDM2-p53-IN-18" did not yield publicly available data. Therefore, this guide focuses on well-characterized inhibitors to provide a representative and data-rich overview of the field.

The MDM2-p53 Signaling Pathway

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage.[1] The activity of p53 is tightly regulated by MDM2, which acts as its primary negative regulator. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This creates a negative feedback loop, as p53 itself transcriptionally upregulates MDM2.[2] In many cancerous cells, this balance is disrupted, often through the amplification or overexpression of the MDM2 gene, leading to the suppression of p53's tumor-suppressive functions even when p53 itself is not mutated.[2]

Data Presentation: In Vitro Efficacy of MDM2-p53 Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Idasanutlin, Milademetan, and Nutlin-3a in various cancer cell lines. These values represent the concentration of the inhibitor required to reduce the viability of the cancer cells by 50% and are a key metric for assessing the potency of these compounds.

Table 1: IC50 Values of Idasanutlin in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | 0.03 | [3] |

| RKO | Colon Carcinoma | Wild-Type | 0.03 | |

| HCT-116 | Colon Carcinoma | Wild-Type | 0.01-0.03 | |

| MCF-7 | Breast Adenocarcinoma | Wild-Type | 0.03 |

Table 2: IC50 Values of Milademetan in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| SK-N-SH | Neuroblastoma | Wild-Type | 21.9 | |

| SH-SY5Y | Neuroblastoma | Wild-Type | 17.7 | |

| IMR32 | Neuroblastoma | Wild-Type | 52.63 | |

| IMR5 | Neuroblastoma | Wild-Type | 25.7 | |

| LAN5 | Neuroblastoma | Wild-Type | 44.1 | |

| MKL-1 | Merkel Cell Carcinoma | Wild-Type | 9-223 | |

| WaGa | Merkel Cell Carcinoma | Wild-Type | 9-223 | |

| PeTa | Merkel Cell Carcinoma | Wild-Type | 9-223 |

Table 3: IC50 Values of Nutlin-3a in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HOC-7 | Ovarian Carcinoma | Wild-Type | 4 | |

| OVCA429 | Ovarian Carcinoma | Wild-Type | 6 | |

| A2780 | Ovarian Carcinoma | Wild-Type | 5 | |

| MPSC1 | Ovarian Carcinoma | Mutant | 20 | |

| TOV21G | Ovarian Carcinoma | Wild-Type | 14 | |

| OVAS | Ovarian Carcinoma | Wild-Type | 25 | |

| OSA | Osteosarcoma (MDM2 amplified) | Wild-Type | ~5 | |

| T778 | Osteosarcoma (MDM2 amplified) | Wild-Type | ~5 | |

| U2OS | Osteosarcoma | Wild-Type | ~10 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preliminary evaluation of MDM2-p53 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the MDM2-p53 inhibitor (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the MDM2-p53 inhibitor at the desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as p53, MDM2, and p21, following inhibitor treatment.

-

Cell Lysis: Treat cells with the MDM2-p53 inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow for MDM2-p53 Inhibitor Screening

This guide provides a foundational understanding of the preclinical assessment of MDM2-p53 inhibitors. The presented data and protocols, derived from studies on well-established compounds, offer a robust framework for researchers and drug development professionals engaged in the exploration of this promising class of anti-cancer agents.

References

The MDM2-p53 Feedback Loop: A Technical Guide to Its Interrogation with Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical MDM2-p53 autoregulatory feedback loop and the methodologies used to identify and characterize its inhibitors. While this guide centers on the conceptual framework of a hypothetical inhibitor, "MDM2-p53-IN-18," it draws upon established data from well-characterized molecules that target this pathway to illustrate key principles and experimental approaches.

The Core of Cancer's Guardian: The MDM2-p53 Feedback Loop

The tumor suppressor protein p53 is a cornerstone of cellular defense, acting as a transcription factor that responds to cellular stress, such as DNA damage or oncogene activation, by inducing cell cycle arrest, senescence, or apoptosis.[1][2] The activity and stability of p53 are tightly controlled by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2).[3][4]

Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to a dual inhibitory effect:

-

Inhibition of Transcriptional Activity: By binding to p53, MDM2 physically blocks its ability to act as a transcription factor.[4]

-

Promotion of Proteasomal Degradation: MDM2 ubiquitinates p53, marking it for destruction by the proteasome, thereby keeping p53 levels low.

Crucially, the MDM2 gene is a transcriptional target of p53, creating a negative feedback loop. When p53 is activated, it increases the transcription of MDM2, which in turn leads to the downregulation of p53, ensuring a tightly controlled cellular response. In many cancers, this delicate balance is disrupted, often through the overexpression of MDM2, which effectively silences p53's tumor-suppressive functions. This makes the disruption of the MDM2-p53 interaction a highly attractive therapeutic strategy.

Below is a diagram illustrating this fundamental cellular process.

This compound: A Conceptual Inhibitor

For the purposes of this guide, we will refer to a hypothetical small molecule inhibitor, "this compound." The primary mechanism of action for such an inhibitor would be to bind to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This disruption would lead to the stabilization and accumulation of p53, allowing it to exert its tumor-suppressive functions, including the induction of apoptosis in cancer cells.

The following diagram illustrates the mechanism of action of an MDM2-p53 inhibitor.

Quantitative Assessment of MDM2-p53 Inhibitors

The efficacy of an MDM2-p53 inhibitor is determined through a series of quantitative assays. As specific data for "this compound" is not publicly available, the following tables present representative data for well-characterized MDM2 inhibitors to illustrate the key parameters measured.

| Parameter | Description | Representative Value (Nutlin-3a) | Reference |

| IC₅₀ (FP) | The concentration of an inhibitor that displaces 50% of a fluorescently labeled p53 peptide from MDM2 in a Fluorescence Polarization assay. | 90 nM | |

| Kᵢ | The inhibition constant, representing the affinity of the inhibitor for MDM2. | 36 nM | |

| Cellular IC₅₀ | The concentration of an inhibitor that reduces the viability of cancer cells with wild-type p53 by 50%. | 0.5 - 2 µM |

Table 1: Key Quantitative Parameters for MDM2-p53 Inhibitors

Experimental Protocols for Inhibitor Characterization

A robust characterization of an MDM2-p53 inhibitor like "this compound" involves a multi-faceted experimental approach. The following sections detail the methodologies for key assays.

The general workflow for characterizing a novel MDM2-p53 inhibitor is depicted below.

Fluorescence Polarization (FP) Assay

This biochemical assay is a primary high-throughput screening method to identify and quantify the binding affinity of inhibitors to MDM2.

-

Principle: A small fluorescently labeled peptide derived from the p53 transactivation domain is used. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling slows, leading to an increase in polarization. An inhibitor will compete with the labeled peptide for binding to MDM2, causing a decrease in polarization.

-

Protocol:

-

Reagents:

-

Recombinant human MDM2 protein.

-

Fluorescently labeled p53 peptide (e.g., TAMRA-labeled).

-

Assay Buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Test compound (e.g., this compound) serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well black plate, add the fluorescently labeled p53 peptide to all wells.

-

Add the test compound at various concentrations.

-

Initiate the binding reaction by adding the MDM2 protein.

-

Incubate at room temperature for 10-30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 530 nm excitation, 590 nm emission for TAMRA).

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm that the inhibitor disrupts the MDM2-p53 interaction within a cellular context.

-

Principle: An antibody specific to a "bait" protein (e.g., p53) is used to pull it out of a cell lysate. If a "prey" protein (e.g., MDM2) is bound to the bait, it will be co-precipitated. The presence of the prey protein is then detected by Western blotting.

-

Protocol:

-

Cell Culture and Treatment:

-

Culture human cancer cells with wild-type p53 (e.g., SJSA-1) to ~80% confluency.

-

Treat cells with the test inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-p53 antibody) overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using antibodies against both the bait (p53) and prey (MDM2) proteins.

-

-

-

Expected Outcome: In cells treated with an effective inhibitor, the amount of MDM2 co-precipitated with p53 will be significantly reduced compared to the vehicle-treated control.

Western Blotting for p53 and Downstream Targets

This technique is used to assess the cellular consequences of MDM2 inhibition, specifically the stabilization of p53 and the activation of its downstream targets.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Protocol:

-

Sample Preparation:

-

Treat cells as described for Co-IP.

-

Lyse cells and quantify protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against p53, MDM2, and a p53 target gene product like p21. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

-

Expected Outcome: Treatment with an MDM2 inhibitor should lead to a dose-dependent increase in the protein levels of p53 and p21.

Cell Viability Assay

These assays determine the functional consequence of p53 activation on cancer cell proliferation and survival.

-

Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of cells. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, and the amount of color is proportional to the number of living cells.

-

Protocol:

-

Cell Plating:

-

Seed cancer cells with wild-type p53 (e.g., SJSA-1) and, as a control, cells with mutant or null p53 (e.g., PC-3) in 96-well plates.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test inhibitor for 48-72 hours.

-

-

MTT/MTS Addition:

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.

-

-

-

Expected Outcome: The inhibitor should selectively decrease the viability of p53 wild-type cells with a lower IC₅₀ compared to p53 mutant or null cells.

Conclusion

The MDM2-p53 feedback loop represents a critical node in cancer biology, and its therapeutic targeting holds immense promise. The systematic application of the biochemical and cellular assays detailed in this guide is essential for the discovery and rigorous validation of novel inhibitors like the conceptual "this compound." A thorough understanding of these methodologies will empower researchers and drug development professionals to advance the next generation of p53-reactivating cancer therapies.

References

An In-Depth Technical Guide to the MDM2-p53 Inhibitor MI-219 for Oncology Research